molecular formula C15H9ClF3NO4 B12804372 Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester CAS No. 86823-18-9

Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester

Cat. No.: B12804372
CAS No.: 86823-18-9
M. Wt: 359.68 g/mol
InChI Key: NZQLMQOKRHHXTJ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a nitroso group, with a methyl ester functional group. It is used in various scientific research applications due to its distinct chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester typically involves multiple steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to optimize yield and selectivity. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include nitrobenzoic acid derivatives, amine derivatives, and substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities are studied for applications in drug development and biochemical research.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to participate in specific biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitroso group, in particular, provides unique pathways for chemical reactions and biological interactions, setting it apart from other similar compounds.

Properties

CAS No.

86823-18-9

Molecular Formula

C15H9ClF3NO4

Molecular Weight

359.68 g/mol

IUPAC Name

methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrosobenzoate

InChI

InChI=1S/C15H9ClF3NO4/c1-23-14(21)10-7-9(3-4-12(10)20-22)24-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3

InChI Key

NZQLMQOKRHHXTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N=O

Origin of Product

United States

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